2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol
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Overview
Description
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the n-hexylthio group: This can be done through a thiolation reaction using hexylthiol and a suitable leaving group.
Final coupling: The final step would involve coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or dechlorinated products.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Properties
CAS No. |
83337-62-6 |
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Molecular Formula |
C18H24Cl2N2OS |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-hexylsulfanyl-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H24Cl2N2OS/c1-2-3-4-5-10-24-13-18(23,12-22-9-8-21-14-22)16-7-6-15(19)11-17(16)20/h6-9,11,14,23H,2-5,10,12-13H2,1H3 |
InChI Key |
LJAIBGBDBUDJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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